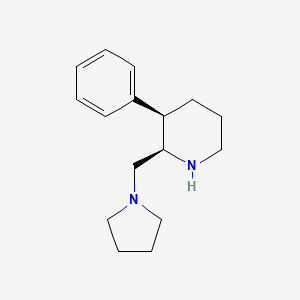
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group attached to the piperidine ring and a pyrrolidinylmethyl substituent. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the pyrrolidinylmethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced piperidine derivatives.
Scientific Research Applications
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Medicine: The compound may have potential therapeutic applications, including as an analgesic or in the treatment of neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-phenyl-2-(methylamino)piperidine: Similar structure but with a methylamino group instead of a pyrrolidinylmethyl group.
(2R,3R)-3-phenyl-2-(ethylamino)piperidine: Similar structure but with an ethylamino group instead of a pyrrolidinylmethyl group.
(2R,3R)-3-phenyl-2-(dimethylamino)piperidine: Similar structure but with a dimethylamino group instead of a pyrrolidinylmethyl group.
Uniqueness
The uniqueness of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine lies in its specific stereochemistry and the presence of the pyrrolidinylmethyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H24N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine |
InChI |
InChI=1S/C16H24N2/c1-2-7-14(8-3-1)15-9-6-10-17-16(15)13-18-11-4-5-12-18/h1-3,7-8,15-17H,4-6,9-13H2/t15-,16+/m1/s1 |
InChI Key |
GRHCSNBNLAGXFU-CVEARBPZSA-N |
Isomeric SMILES |
C1CCN(C1)C[C@H]2[C@H](CCCN2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)CC2C(CCCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



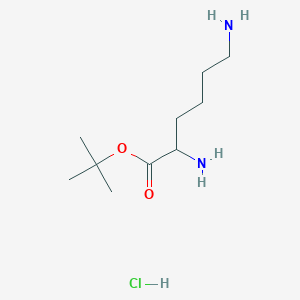
![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
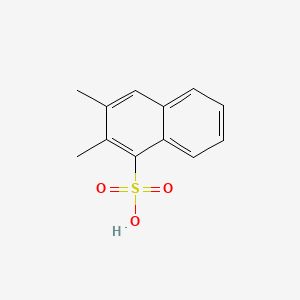
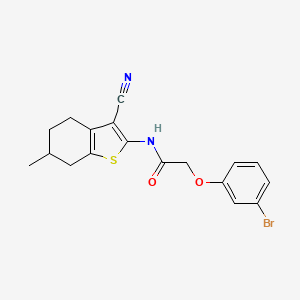
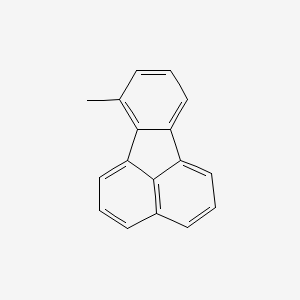
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)

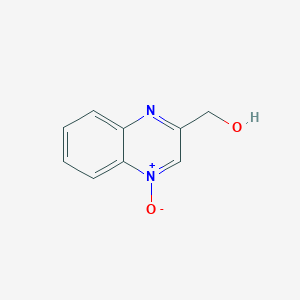
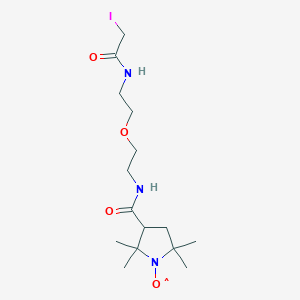
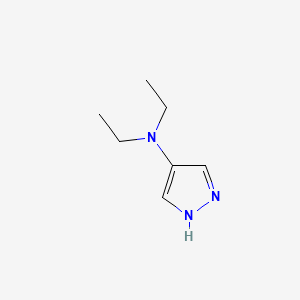

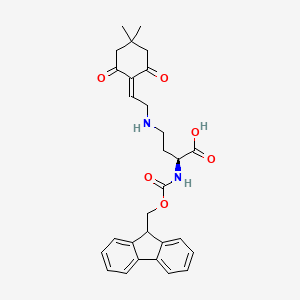
![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)
